3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide
Description
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Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18(21-13-12-14-6-2-1-3-7-14)11-10-17-20(26)22-16-9-5-4-8-15(16)19(25)23-17/h1-9,17H,10-13H2,(H,21,24)(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOIKJCOJGDFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide is a member of the benzodiazepine family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H21N5O
- Molecular Weight : 365.44 g/mol
- CAS Number : 195985-12-7
Antioxidant Properties
Research indicates that derivatives of benzodiazepines exhibit significant antioxidant activity. The compound has shown promising results in reducing oxidative stress markers in various biological models. A study demonstrated that benzodiazepine derivatives can scavenge free radicals effectively, thus protecting cells from oxidative damage.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines in activated microglia. This suggests potential therapeutic applications in neuroinflammatory conditions such as Alzheimer’s disease. A specific study highlighted that compounds related to benzodiazepines can lower nitric oxide (NO) production significantly when tested on lipopolysaccharide (LPS)-stimulated BV2 microglial cells .
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of the compound on LPS-induced neuroinflammation in mice. The results indicated a significant reduction in neuroinflammatory markers and an improvement in cognitive function tests post-treatment. The compound exhibited a dose-dependent response, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of benzodiazepine derivatives. The compound was tested against various cancer cell lines, and findings showed that it induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
Data Summary
Scientific Research Applications
Pharmacological Effects
The compound has been investigated for its pharmacological effects, particularly as an anxiolytic and anticonvulsant agent. Benzodiazepines are well-known for their ability to enhance GABAergic neurotransmission, which is critical in the management of anxiety disorders and seizure activities.
Case Studies and Findings
- Anxiolytic Activity : Experimental models have demonstrated that derivatives of this compound exhibit significant anxiolytic properties comparable to traditional benzodiazepines. This suggests potential applications in treating anxiety disorders.
- Anticonvulsant Properties : Studies have shown that compounds similar to 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide possess anticonvulsant effects in animal models. This positions them as potential candidates for further development in epilepsy treatments (PMC3517155) .
Biological Mechanisms
The mechanism of action involves modulation of GABA receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in decreased neuronal excitability and contributes to the anxiolytic and anticonvulsant effects observed.
Potential Uses in Medicine
Given its pharmacological profile, this compound could be utilized in various therapeutic contexts:
- Anxiety Disorders : Due to its anxiolytic properties.
- Seizure Management : As a potential anticonvulsant agent.
- Pain Management : Preliminary studies suggest possible analgesic effects.
Research Implications
Ongoing research is essential to fully elucidate the therapeutic potential of this compound. Investigations into its efficacy and safety profiles will determine its viability as a treatment option for anxiety and seizure disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide, and how can purification challenges be addressed?
- Methodological Answer : The synthesis of structurally related diazepine derivatives often involves multi-step reactions, including cyclization and amide coupling. For example, analogous compounds are synthesized using nucleophilic substitution or condensation reactions, followed by purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane) and reverse-phase chromatography (e.g., acetonitrile/water with formic acid) to achieve high purity (48% yield reported for similar compounds) . Impurities from side reactions (e.g., incomplete cyclization) require iterative chromatographic steps and solvent optimization.
Q. What safety precautions are critical when handling this compound, given limited toxicity data?
- Methodological Answer : Structural analogs of benzodiazepines (e.g., 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine) often lack comprehensive toxicity profiles. Researchers should adhere to standard protocols for handling potent bioactive molecules: use fume hoods, wear nitrile gloves, and employ LC-MS or NMR to monitor degradation products. Limited data necessitate acute toxicity assays (e.g., zebrafish embryo models) before in vivo studies .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization requires a combination of H NMR (e.g., 400 MHz in CDCl to identify aromatic protons and amide signals), mass spectrometry (LC/MS for molecular ion confirmation), and chromatographic purity checks (HPLC >95%). Cross-referencing with PubChem-derived spectral data for analogous compounds ensures accuracy .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path searches can identify energetically favorable pathways. For example, ICReDD’s integrated approach combines computational screening of reactants/solvents with experimental validation, reducing trial-and-error steps. This method has been applied to triazine derivatives to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. What experimental design strategies mitigate contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., varying IC values) may arise from assay conditions or impurity interference. Use factorial design to test variables (e.g., pH, temperature, solvent polarity) systematically. For instance, a 2 factorial design (three factors at two levels) can isolate critical parameters affecting receptor binding, as demonstrated in dopamine D3 receptor studies .
Q. How can AI-driven tools enhance the scalability of this compound’s synthesis?
- Methodological Answer : AI platforms like COMSOL Multiphysics enable virtual simulations of reaction kinetics and mass transfer. For example, neural networks trained on historical synthesis data (e.g., reaction times, yields) can predict optimal scales for batch-to-continuous transitions. Autonomous laboratories with real-time HPLC feedback further refine conditions, as seen in smart lab prototypes .
Q. What analytical techniques resolve discrepancies in stereochemical outcomes during synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis can separate enantiomers, while X-ray crystallography confirms absolute configuration. For diazepine analogs, circular dichroism (CD) spectroscopy is critical to verify stereochemical integrity, especially when cyclization steps risk racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
